2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
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Overview
Description
2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid is a complex organic compound with the molecular formula C11H12N2O3S2 This compound is characterized by its unique thieno[2,3-d]pyrimidine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring system.
Introduction of the Ethyl and Methyl Groups: Alkylation reactions are employed to introduce the ethyl and methyl groups at specific positions on the thieno[2,3-d]pyrimidine core.
Formation of the Thioacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The thioacetic acid moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions employed.
Scientific Research Applications
2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thieno[2,3-d]pyrimidine core is known to interact with nucleophilic sites on proteins, while the thioacetic acid moiety can form covalent bonds with specific amino acid residues, leading to changes in protein structure and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar pyrimidine core but lacks the thieno ring and thioacetic acid moiety.
Pentanoic acid, 3-methyl-4-oxo-:
Uniqueness
2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid is unique due to its thieno[2,3-d]pyrimidine core, which imparts distinct chemical reactivity and biological activity. The presence of both sulfur and nitrogen atoms in the bicyclic structure allows for diverse interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C11H12N2O3S2 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-(6-ethyl-3-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H12N2O3S2/c1-3-6-4-7-9(18-6)12-11(13(2)10(7)16)17-5-8(14)15/h4H,3,5H2,1-2H3,(H,14,15) |
InChI Key |
CZVHDLPUBKGJNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)O |
Origin of Product |
United States |
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